molecular formula C10H11NO B1266415 5-Phenylpyrrolidin-2-one CAS No. 22050-10-8

5-Phenylpyrrolidin-2-one

Cat. No.: B1266415
CAS No.: 22050-10-8
M. Wt: 161.2 g/mol
InChI Key: TVESJBDGOZUZRH-UHFFFAOYSA-N
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Description

5-Phenylpyrrolidin-2-one is a heterocyclic compound with the molecular formula C10H11NO. It is a five-membered lactam, which means it contains a nitrogen atom in a ring structure. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

5-Phenylpyrrolidin-2-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Additionally, it has been found to bind to specific proteins, altering their function and influencing cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . In terms of cellular metabolism, this compound has been shown to impact the metabolic flux of key metabolites, thereby influencing overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, this compound can inhibit the activity of enzymes like acetylcholinesterase, leading to an accumulation of acetylcholine and enhanced cholinergic signaling . Additionally, it can activate or inhibit receptors, thereby modulating downstream signaling pathways. Changes in gene expression are also a key aspect of its molecular mechanism, as this compound can influence the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the cytochrome P450-mediated oxidation, which leads to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its potential to modulate key metabolic pathways involved in drug metabolism and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . It has been found to interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound in tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes . For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Phenylpyrrolidin-2-one involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the aza-Baeyer-Villiger rearrangement, where 3-phenylcyclobutanone is reacted with O-(diphenylphosphinyl)hydroxylamine in N,N-dimethylformamide at 25°C .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and eco-friendliness. This method involves the solvent-free one-pot reaction of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with isopropylamine .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylpyrrolidin-2-one is unique due to its specific structural features, such as the phenyl group attached to the pyrrolidinone ring, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVESJBDGOZUZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312863
Record name 5-Phenyl-2-pyrrolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22050-10-8
Record name 5-Phenyl-2-pyrrolidinone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 5-phenyl-
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Record name 22050-10-8
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Record name 5-Phenyl-2-pyrrolidinone
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Record name 5-Phenylpyrrolidin-2-one
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Synthesis routes and methods

Procedure details

At 0° C., 6.45 g of γ-ethoxy-γ-butyrolactam and 50 ml of concentrated sulphuric acid were charged initially, and 18.8 ml of benzene were added. After thawing, the mixture was stirred at room temperature for 4 days. For work-up, the mixture was poured onto ice, extracted three times with ethyl acetate and the combined extracts were washed once with water and once with saturated aqueous sodium chloride solution, dried and evaporated. 8.1 g (100% of theory) of γ-phenyl-γ-butyrolactam were obtained.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key synthetic routes to accessing 5-Phenylpyrrolidin-2-one highlighted in the research?

A1: Two main synthetic approaches for this compound are described in the provided research:

    Q2: Has the crystal structure of any this compound derivative been reported?

    A2: Yes, the research highlights the successful synthesis and characterization of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one. This derivative was synthesized via a microwave-assisted, one-pot reaction, and its structure was confirmed using spectroscopic methods, including single-crystal X-ray diffraction, providing detailed insights into its three-dimensional structure. []

    Q3: What biological activities have been associated with this compound derivatives?

    A3: Derivatives of this compound, particularly (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, have displayed promising antitumor and antimicrobial activities. [] Further investigations are needed to elucidate the underlying mechanisms of action and explore their therapeutic potential.

    Q4: Are there any chiral aspects associated with this compound?

    A4: The structure of this compound possesses a chiral center at the 5-position. Research demonstrates the use of (R)-N-phenylpantolactam as a chiral resolving agent to separate enantiomers of novel N,O-psiconucleosides derived from this compound. This separation allowed for the determination of the absolute configuration of these compounds. []

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